(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine
CAS No.: 151213-45-5
Cat. No.: VC2844550
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
* For research use only. Not for human or veterinary use.
![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine - 151213-45-5](/images/structure/VC2844550.png)
Specification
CAS No. | 151213-45-5 |
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Molecular Formula | C8H16N2 |
Molecular Weight | 140.23 g/mol |
IUPAC Name | (4aS,7aS)-1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 |
Standard InChI Key | QVLUVOZDWSAEIP-JGVFFNPUSA-N |
Isomeric SMILES | CN1CCC[C@@H]2[C@H]1CNC2 |
SMILES | CN1CCCC2C1CNC2 |
Canonical SMILES | CN1CCCC2C1CNC2 |
Introduction
Chemical Properties and Structure
The chemical properties of (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine are directly influenced by its unique molecular structure. Understanding these properties is essential for appreciating its applications and reactivity patterns.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine:
Property | Value |
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CAS Registry Number | 151213-45-5 |
Molecular Formula | C8H16N2 |
Molecular Weight | 140.23 g/mol |
IUPAC Name | (4aS,7aS)-1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 |
Standard InChIKey | QVLUVOZDWSAEIP-JGVFFNPUSA-N |
Isomeric SMILES | CN1CCC[C@@H]2[C@H]1CNC2 |
Canonical SMILES | CN1CCCC2C1CNC2 |
Physical State | Not specified in available literature |
Melting Point | Not specified in available literature |
Boiling Point | Not specified in available literature |
These properties demonstrate the compound's relatively low molecular weight and its nitrogen-rich structure, which contributes to its potential reactivity and biological activity.
Synthesis Methods
The synthesis of (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine requires sophisticated methodologies to ensure the correct stereochemistry is achieved. Several synthetic approaches have been developed to produce this compound with high stereoselectivity.
Stereoselective Reduction
One of the primary methods for synthesizing (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine involves the stereoselective reduction of intermediates such as 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. This approach allows for precise control over the stereochemistry at the crucial 4a and 7a positions, ensuring the formation of the desired stereoisomer.
Use of Chiral Auxiliaries
The synthesis often employs chiral auxiliaries, such as naproxen, to achieve high stereoselectivity during the synthetic process. These chiral auxiliaries guide the reaction pathway to favor the formation of the desired stereoisomer. An advantage of this methodology is that the chiral auxiliaries can typically be recovered and reused, making the process more economical and environmentally sustainable.
Industrial Production Methods
For industrial-scale production, optical resolution through enzymatic hydrolysis of intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemates represents an efficient approach. This method ensures high optical purity of the final product and can be effectively scaled up for commercial production purposes. The enzymatic process offers advantages in terms of stereoselectivity and environmental compatibility compared to traditional chemical resolution methods.
Scientific Research Applications
(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine has several important applications in scientific research and development, particularly in medicinal chemistry and organic synthesis.
Applications in Organic Synthesis
(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine is used as an intermediate in organic synthesis. Its well-defined stereochemistry makes it valuable for the stereoselective preparation of more complex molecules. The compound can serve as a building block for the synthesis of natural products, pharmaceuticals, and other bioactive molecules where specific stereochemistry is crucial for activity.
Structure-Activity Relationship Studies
The compound's defined stereochemistry makes it valuable for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule and studying the effects on biological activity, researchers can gain insights into the structural requirements for interacting with specific biological targets. This information is essential for rational drug design and the development of more effective therapeutic agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties and potential applications of (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine, it is instructive to compare it with structurally related compounds.
Comparison with (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine
(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a closely related compound that lacks the methyl group present in (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine. This structural difference significantly affects the compound's properties:
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The unmethylated compound has an additional secondary amine, increasing its hydrogen bonding capabilities.
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The absence of the methyl group changes the basicity and nucleophilicity of the nitrogen atom.
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The three-dimensional structure may be slightly altered, potentially affecting how the molecule interacts with biological targets.
These differences can result in distinct biological activities and chemical reactivities between the two compounds, making them complementary tools in medicinal chemistry and organic synthesis.
Comparison with 1H-pyrazolo[3,4-b]pyridines
1H-pyrazolo[3,4-b]pyridines represent another class of bicyclic nitrogen-containing heterocycles that differ significantly from (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine. The key differences include:
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1H-pyrazolo[3,4-b]pyridines contain a pyrazole ring instead of a pyrrolidine ring.
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They typically have aromatic character, unlike the fully saturated rings in (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine.
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Their electronic properties and reactivity patterns are substantially different due to the presence of aromatic rings.
These structural differences result in distinct applications, with 1H-pyrazolo[3,4-b]pyridines often used in different contexts within medicinal chemistry and organic synthesis.
Derivatives and Modified Variants
Various derivatives of (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine have been synthesized to enhance specific properties or introduce new functionalities. One example is 1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine, where a tert-butyloxycarbonyl (Boc) protecting group is attached to one of the nitrogen atoms. Such modifications can:
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Protect reactive sites during multi-step syntheses.
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Alter solubility properties.
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Change the compound's pharmacokinetic profile.
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Introduce specific reactivity patterns.
These modified variants expand the utility of the basic scaffold in various applications, from synthetic methodology development to drug discovery.
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